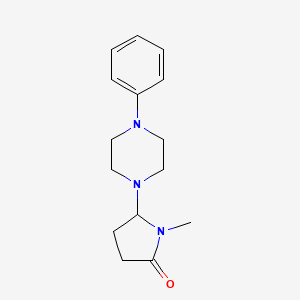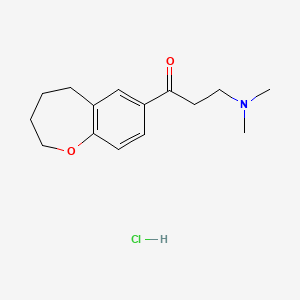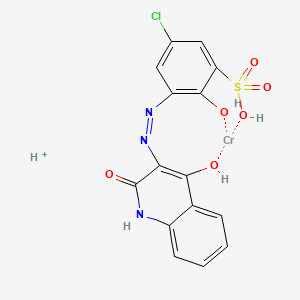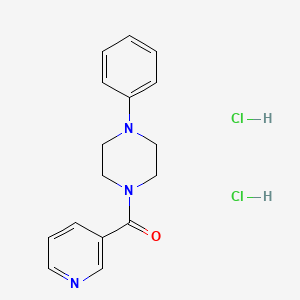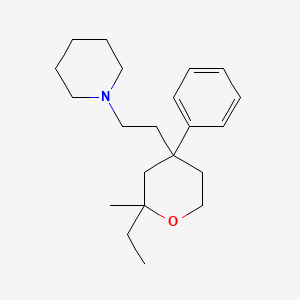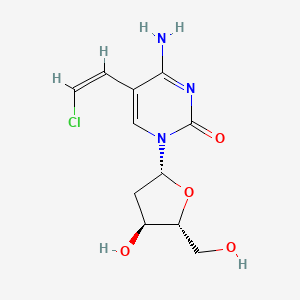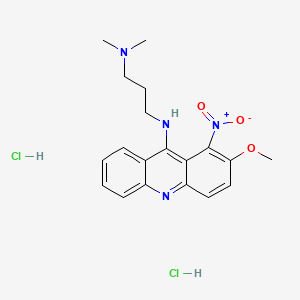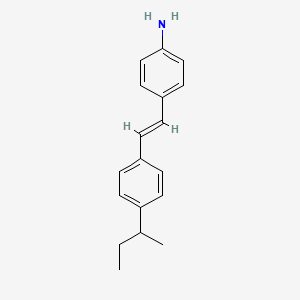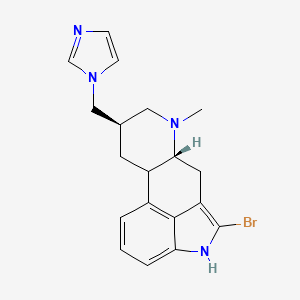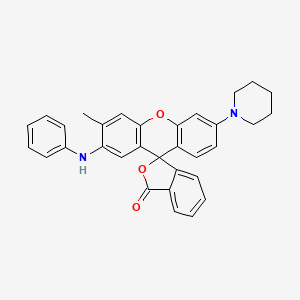
3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic compound with a unique structure This compound is characterized by its naphthalene backbone, azo linkage, and various functional groups, including hydroxyl, methoxy, sulphonyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Azo Linkage: The azo linkage is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of Functional Groups: The methoxy, sulphonyl, and carboxamide groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled by combining the naphthalene backbone with the functionalized aromatic rings under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The azo linkage can be reduced to form the corresponding amines.
Substitution: The methoxy and sulphonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound is used as a precursor in the synthesis of various dyes and pigments due to its azo linkage, which imparts vibrant colors.
Biology
In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving azo compounds.
Medicine
Industry
In the industrial sector, it is used in the production of specialty chemicals, including advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(3-methoxyphenyl)naphthalene-2-carboxamide
Uniqueness
The unique combination of functional groups in 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(2-methoxyphenyl)naphthalene-2-carboxamide imparts distinct chemical reactivity and potential applications compared to its similar compounds. Its specific structure allows for targeted interactions in various scientific and industrial applications.
Properties
CAS No. |
85750-19-2 |
|---|---|
Molecular Formula |
C30H29N3O8S |
Molecular Weight |
591.6 g/mol |
IUPAC Name |
2-[3-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxyphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C30H29N3O8S/c1-4-27(34)41-15-16-42(37,38)20-13-14-26(40-3)24(18-20)32-33-28-21-10-6-5-9-19(21)17-22(29(28)35)30(36)31-23-11-7-8-12-25(23)39-2/h5-14,17-18,35H,4,15-16H2,1-3H3,(H,31,36) |
InChI Key |
UKPVMFRQHJLLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


